8-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-5,7-dimethoxychromen-2-one
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
8-Geranyloxy-5,7-dimethoxycoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
8-Geranyloxy-5,7-dimethoxycoumarin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of coumarins.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 8-Geranyloxy-5,7-dimethoxycoumarin involves its interaction with molecular targets and pathways related to oxidative stress and glucose metabolism. The compound exerts its antioxidant effects by scavenging free radicals and reducing oxidative damage. Its antidiabetic effects are mediated through the modulation of insulin signaling pathways and glucose uptake in cells .
Comparison with Similar Compounds
8-Geranyloxy-5,7-dimethoxycoumarin can be compared with other geranyloxycoumarins such as 7-geranyloxy-5-methoxycoumarin . While both compounds share similar structural features, 8-Geranyloxy-5,7-dimethoxycoumarin is unique due to its specific substitution pattern, which may contribute to its distinct biological activities. Other similar compounds include various coumarins and phenylpropanoids that exhibit antioxidant and antidiabetic properties.
Properties
Molecular Formula |
C21H26O5 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
8-(3,7-dimethylocta-2,6-dienoxy)-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C21H26O5/c1-14(2)7-6-8-15(3)11-12-25-21-18(24-5)13-17(23-4)16-9-10-19(22)26-20(16)21/h7,9-11,13H,6,8,12H2,1-5H3 |
InChI Key |
UFGXRHHXLABPNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C)C |
Origin of Product |
United States |
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